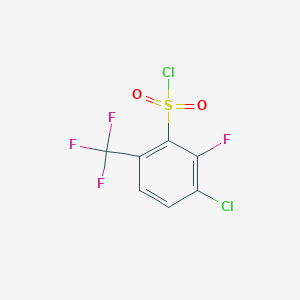![molecular formula C14H10ClFO2 B1406462 4-Chloro-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-2-carbaldehyde CAS No. 1623144-61-5](/img/structure/B1406462.png)
4-Chloro-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-2-carbaldehyde
Descripción general
Descripción
4-Chloro-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-2-carbaldehyde is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a chloro group at the 4-position, a fluoro group at the 2’-position, and a methoxy group at the 5’-position on the biphenyl ring system, along with an aldehyde functional group at the 2-position. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-2-carbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally involve a palladium catalyst, a base, and an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction can be optimized for large-scale production by adjusting parameters such as temperature, pressure, and reaction time to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-2-carbaldehyde undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-donating and electron-withdrawing groups on the biphenyl ring, the compound can participate in electrophilic aromatic substitution reactions.
Nucleophilic Addition: The aldehyde functional group allows for nucleophilic addition reactions, forming alcohols or other derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl2, Br2) and acids (e.g., H2SO4) under mild conditions.
Nucleophilic Addition: Reagents such as Grignard reagents (RMgX) or hydride donors (e.g., NaBH4) are used under controlled conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted biphenyl derivatives.
Nucleophilic Addition: Alcohols or other functionalized biphenyl derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Chloro-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2’-fluoro-[1,1’-biphenyl]-2-carbaldehyde: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-Chloro-5’-methoxy-[1,1’-biphenyl]-2-carbaldehyde: Lacks the fluoro group, potentially altering its chemical properties and applications.
2’-Fluoro-5’-methoxy-[1,1’-biphenyl]-2-carbaldehyde: Lacks the chloro group, which may influence its overall reactivity and stability.
Uniqueness
The presence of the chloro, fluoro, and methoxy groups in 4-Chloro-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-2-carbaldehyde imparts unique chemical properties, such as increased electrophilicity and specific steric effects, making it distinct from other similar compounds. These unique features contribute to its versatility and potential in various scientific and industrial applications .
Propiedades
IUPAC Name |
5-chloro-2-(2-fluoro-5-methoxyphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-18-11-3-5-14(16)13(7-11)12-4-2-10(15)6-9(12)8-17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSGMTUACIJSNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=C(C=C(C=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1-[2-(4-Fluorophenyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole](/img/structure/B1406401.png)
